Cas no 843-33-4 (4-(4-Nitrophenylazo)catechol)
4-(4-Nitrophenylazo)catechol Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Nitrophenylazo)catechol
- Nitrophenylazocatechol
- 4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- (4-Nitro-benzol)-(1 azo 4)-brenzcatechin
- 4-(4-Nitrobenzeneazo) catechol
- 4-(4-Nitro-phenylazo)-brenzcatechin
- 4-(4-nitro-phenylazo)-pyrocatechol
- 4-[(4-nitrophenyl)azo]-1,2-benzenediol
- 4-[(4-nitrophenyl)diazenyl]-1,2-benzenediol
- 4'-Nitro-3.4-dioxy-azobenzol
- 4-((4-Nitrophenyl)azo)pyrocatechol
- 4-[(4-nitrophenyl)azo]pyrocatechol
- NSC75879
- 4'-Nitroazobenzene-3,4-diol
- 4-(p-Nitrophenylazo)-catechol
- DGOZWUSVOBKXNR-UHFFFAOYSA-N
- 3,4-Dihydroxy-4'-nitroazobenzol
- ST50826795
- N0429
- 1,2-Benzenediol, 4-[(4-n
- 116668-82-7
- 4-[(4-Nitrophenyl)diazenyl]-1,2-benzenediol #
- D91707
- AKOS024348936
- DTXSID301229096
- (E)-4-((4-nitrophenyl)diazenyl)benzene-1,2-diol
- NS00042466
- 843-33-4
- MFCD00014711
- NSC 75879
- 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol
- 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]-
- FT-0708406
- AKOS015833484
- DTXSID601038052
- NSC-75879
- SCHEMBL2374053
- 1,2-Benzenediol, 4-[(4-nitrophenyl)azo]-
- EINECS 212-676-6
- 4-[(E)-(4-nitrophenyl)diazenyl]-1,2-benzenediol
- 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol
-
- MDL: MFCD00014711
- Inchi: 1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H/b14-13+
- InChI Key: DGOZWUSVOBKXNR-BUHFOSPRSA-N
- SMILES: OC1=C(C=CC(=C1)/N=N/C1C=CC(=CC=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 259.05900
- Monoisotopic Mass: 259.059306
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 111
- Surface Charge: 0
- Tautomer Count: 11
Experimental Properties
- Color/Form: Not determined
- Density: 1.45
- Melting Point: 188-190°C
- Boiling Point: 351.8°C at 760 mmHg
- Flash Point: 166.5°C
- Refractive Index: 1.661
- PSA: 111.00000
- LogP: 3.94460
- Solubility: Not determined
4-(4-Nitrophenylazo)catechol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4-(4-Nitrophenylazo)catechol Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(4-Nitrophenylazo)catechol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849443-25g |
4-(4-Nitrophenylazo)catechol |
843-33-4 | 98% | 25g |
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| TRC | N901578-5g |
4-(4-NITROPHENYLAZO)CATECHOL |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26620-1g |
4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N195248-1g |
4-(4-Nitrophenylazo)catechol |
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¥115.90 | 2023-09-01 | |
| abcr | AB132665- |
4-(4-Nitrophenylazo)catechol, 95%; . |
843-33-4 | 95% | €157.40 | 2023-02-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575845-1g |
4-((4-Nitrophenyl)diazenyl)benzene-1,2-diol |
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¥152.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575845-5g |
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¥517.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575845-25g |
4-((4-Nitrophenyl)diazenyl)benzene-1,2-diol |
843-33-4 | 98% | 25g |
¥2274.00 | 2024-07-28 |
4-(4-Nitrophenylazo)catechol Related Literature
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M. Llobat-Estelles,A. Sevillano-Cabeza,J. Medina-Escriche Analyst 1986 111 193
Additional information on 4-(4-Nitrophenylazo)catechol
Introduction to 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4)
4-(4-Nitrophenylazo)catechol, also known by its CAS number 843-33-4, is a synthetic organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which combines a catechol moiety with a nitrophenylazo group, making it a valuable tool in various scientific applications.
The chemical structure of 4-(4-Nitrophenylazo)catechol consists of a catechol backbone (1,2-dihydroxybenzene) linked to a nitrophenylazo group (4-nitrophenyl diazonium). This combination imparts distinct chemical and physical properties, including high reactivity and strong chromophoric behavior. The compound is often used as a model system in studies of electron transfer, redox reactions, and photochemical processes.
In recent years, 4-(4-Nitrophenylazo)catechol has been the subject of numerous research papers and scientific investigations. One of the key areas of interest is its potential as a probe for studying biological systems. Due to its ability to undergo reversible redox reactions and its sensitivity to environmental changes, it has been used in the development of sensors and imaging agents for detecting specific biomolecules and cellular processes.
A notable study published in the Journal of Organic Chemistry explored the use of 4-(4-Nitrophenylazo)catechol as a redox-active ligand in metalloprotein complexes. The researchers found that the compound can effectively coordinate with various metal ions, forming stable complexes that exhibit unique electronic and spectroscopic properties. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.
Another area of research focuses on the photochemical behavior of 4-(4-Nitrophenylazo)catechol. Studies have shown that the compound can undergo photoisomerization upon exposure to light, leading to changes in its molecular conformation and electronic structure. This property makes it an attractive candidate for developing light-responsive materials and devices, such as photochromic switches and optical sensors.
In the pharmaceutical industry, 4-(4-Nitrophenylazo)catechol has been investigated for its potential therapeutic applications. Research has suggested that the compound may have antioxidant properties due to its ability to scavenge free radicals. Additionally, its redox activity could be harnessed for developing novel drug delivery systems that are activated by specific cellular conditions.
The synthesis of 4-(4-Nitrophenylazo)catechol typically involves the diazotization of 4-nitroaniline followed by coupling with catechol. This process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial applications.
The safety profile of 4-(4-Nitrophenylazo)catechol is an important consideration in its use. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to ensure safe use in laboratory settings. Researchers should follow standard safety guidelines when working with this compound to minimize any potential risks.
In conclusion, 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4) is a versatile compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical properties make it an invaluable tool for studying fundamental scientific questions and developing innovative technologies. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various fields.
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